molecular formula C4H6O4S B043059 rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid CAS No. 147027-04-1

rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid

Cat. No.: B043059
CAS No.: 147027-04-1
M. Wt: 150.16 g/mol
InChI Key: LOWHAEXKCMFUMV-OKKQSCSOSA-N
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Description

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a five-membered ring containing both oxygen and sulfur atoms, makes it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxy acid with a thiol in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid, such as ketones, alcohols, and substituted oxathiolanes .

Scientific Research Applications

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiolane derivatives and related heterocyclic compounds containing oxygen and sulfur atoms. Examples include:

Uniqueness

The uniqueness of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid lies in its specific stereochemistry and the presence of both oxygen and sulfur in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique five-membered ring structure, which includes both oxygen and sulfur atoms, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound this compound is characterized by its specific stereochemistry and functional groups. It contains a hydroxyl group that can participate in hydrogen bonding, enhancing its interaction with biological targets.

Property Details
Molecular FormulaC₅H₈O₃S
Molecular Weight148.18 g/mol
StructureFive-membered oxathiolane ring
Functional GroupsHydroxyl (-OH), Carboxylic acid (-COOH)

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. The compound has been shown to modulate cell signaling pathways by influencing key signaling molecules and receptors.

  • Cell Signaling Modulation : The compound affects gene expression and cellular signaling pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Enzyme Interaction : It can form hydrogen bonds with enzymes, altering their conformation and activity, which may lead to enhanced or inhibited enzymatic reactions .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, potentially acting as an inhibitor of viral replication pathways .
  • Antitumor Activity : The compound's ability to influence cell signaling may also extend to tumorigenesis, where it could modulate pathways involved in cancer cell growth and survival .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antiviral Activity : In vitro tests demonstrated that the compound inhibited the replication of certain viruses by interfering with their ability to hijack host cell machinery for replication .
  • Impact on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with the compound led to reduced cell viability and induced apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

This compound can be compared to other oxathiolane derivatives regarding its biological activity:

Compound Biological Activity
(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acidAntimicrobial properties
Spirocyclic oxindolesNeuroprotective effects
Hydroxybenzoic acidsAntioxidant properties

The unique combination of sulfur and oxygen in the oxathiolane ring structure may contribute to distinct biological properties compared to these similar compounds.

Properties

IUPAC Name

(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHAEXKCMFUMV-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188983
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147027-04-1
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147027-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108
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Record name A mixture of
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid
Reactant of Route 2
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid
Reactant of Route 3
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid
Reactant of Route 4
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid
Reactant of Route 5
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid
Reactant of Route 6
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid

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